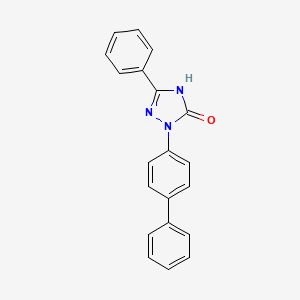
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one can be achieved through several synthetic routes. One common method involves the diazotisation of aniline derivatives with isopropyl nitrite, followed by a coupling reaction with benzene derivatives in the presence of CuCl as a catalyst . This method provides good yields and is considered practical for industrial production.
Chemical Reactions Analysis
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and is used in the development of new materials.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one can be compared with other similar compounds such as:
2-(4-Biphenylyl)propionic acid: Known for its anti-inflammatory properties and used in the treatment of pain and inflammation.
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: Studied for its potential as an EGFR tyrosine kinase allosteric inhibitor with promising anticancer activity.
Properties
Molecular Formula |
C20H15N3O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-phenyl-2-(4-phenylphenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H15N3O/c24-20-21-19(17-9-5-2-6-10-17)22-23(20)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,21,22,24) |
InChI Key |
HONQHFAQBIMKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)NC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


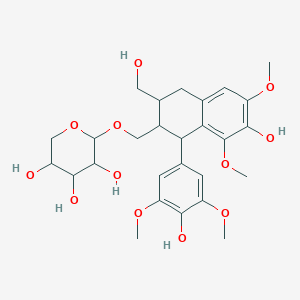

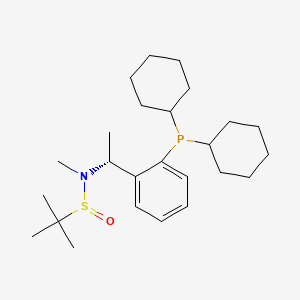

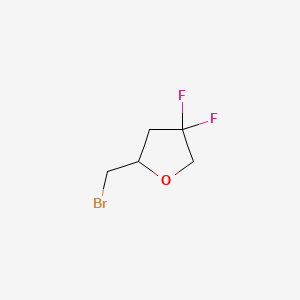
![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)
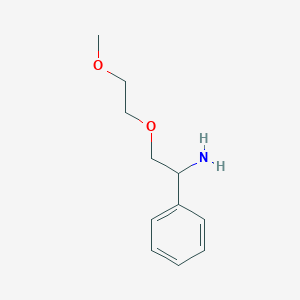
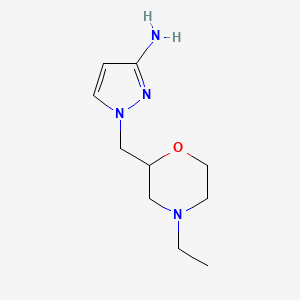
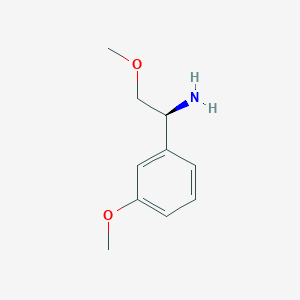

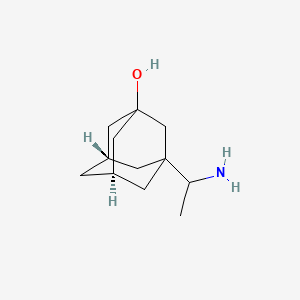
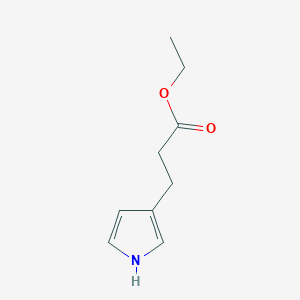
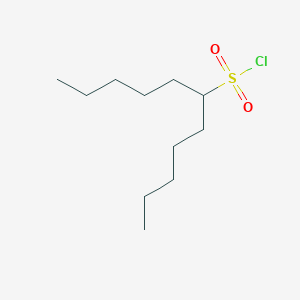
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
